molecular formula C9H10BrN B1286577 5-Bromo-1-methylindoline CAS No. 99848-78-9

5-Bromo-1-methylindoline

Cat. No.: B1286577
CAS No.: 99848-78-9
M. Wt: 212.09 g/mol
InChI Key: YIRSVRZXIXHOSN-UHFFFAOYSA-N
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Description

5-Bromo-1-methylindoline is a brominated derivative of indoline, a heterocyclic organic compound It is characterized by the presence of a bromine atom at the fifth position and a methyl group at the first position of the indoline ring

Mechanism of Action

Target of Action

5-Bromo-1-methylindoline primarily targets specific enzymes and receptors within cells. These targets often include kinases and other proteins involved in signal transduction pathways. The exact targets can vary depending on the specific biological context, but they generally play crucial roles in regulating cellular processes such as proliferation, apoptosis, and differentiation .

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. This interaction can result in changes in the conformation of the target protein, affecting its function. For example, binding to a kinase might inhibit its activity, thereby blocking downstream signaling pathways that promote cell growth .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key kinases, the compound can halt cell cycle progression, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, promoting programmed cell death in cancerous or damaged cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through passive diffusion and distributed throughout the body, with a preference for tissues with high metabolic activity. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary systems. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of this compound results in the inhibition of cell proliferation and induction of apoptosis. This leads to reduced tumor growth in cancer models and can also affect other rapidly dividing cells. At the cellular level, the compound’s action can result in changes in cell morphology, reduced viability, and increased markers of apoptosis such as caspase activation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability and solubility, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity, either enhancing or inhibiting its therapeutic effects .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methylindoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function. Furthermore, this compound can induce changes in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity. It is crucial to determine the appropriate dosage to maximize the therapeutic potential of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are responsible for the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into cells via organic cation transporters, which facilitate its uptake and distribution . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methylindoline typically involves the bromination of 1-methylindoline. One common method includes the reaction of 1-methylindoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure selective bromination at the fifth position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methylindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives, which are important intermediates in the synthesis of pharmaceuticals.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-methylindoline.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride and alkyl halides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon is a common method for reduction.

Major Products Formed:

    Substitution Reactions: Products include various substituted indolines depending on the nucleophile used.

    Oxidation Reactions: Indole derivatives are the major products.

    Reduction Reactions: 1-Methylindoline is the primary product.

Scientific Research Applications

5-Bromo-1-methylindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential use as therapeutic agents in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

    5-Bromoindoline: Similar to 5-Bromo-1-methylindoline but lacks the methyl group at the first position.

    1-Methylindoline: Lacks the bromine atom at the fifth position.

    5-Chloro-1-methylindoline: Contains a chlorine atom instead of a bromine atom at the fifth position.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is important in drug design, while the methyl group can affect the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

5-bromo-1-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRSVRZXIXHOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598358
Record name 5-Bromo-1-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99848-78-9
Record name 5-Bromo-1-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-2,3-dihydro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 5-bromo-1-methylindoline-2,3-dione?

A1: The research paper describes the crystal structure of this compound-2,3-dione, determined using X-ray crystallography. Key findings include:

  • Planar Conformation: The indoline ring system, the two ketone oxygen atoms, and the bromine atom are nearly coplanar [].
  • Intermolecular Interactions: In the crystal structure, molecules interact through weak C—H⋯O hydrogen bonds and π–π interactions, contributing to the three-dimensional structure [].

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